Product packaging for S-(6-Purinyl)cysteine(Cat. No.:CAS No. 125136-34-7)

S-(6-Purinyl)cysteine

Cat. No.: B038277
CAS No.: 125136-34-7
M. Wt: 239.26 g/mol
InChI Key: XGNASSAYQHESTL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-(6-Purinyl)cysteine is a synthetic cysteine conjugate proposed for biochemical research. This compound is of significant interest in metabolic and cancer research due to its structural relationship to S-(6-purinyl)glutathione, a known prodrug of the active chemotherapeutic agent 6-mercaptopurine (6-MP) . The research value of this compound lies in its potential role as an intermediate in the beta-lyase pathway. Enzymatic action by cysteine conjugate beta-lyase (beta-lyase) is hypothesized to metabolize this compound, potentially leading to the targeted release of 6-MP within cellular environments . This mechanism is a key area of study for developing novel prodrug strategies aimed at improving the targeted delivery of therapeutic agents to specific tissues, such as renal cells, for investigating renal tumor suppression or transplant rejection . Researchers can utilize this high-purity compound to explore these specialized metabolic pathways and their implications in pharmacology. Intended Use & Handling: This product is labeled with the required statement " For Research Use Only ." It is strictly not for use in the diagnosis, prevention, or treatment of any disease or health condition in humans or animals. This material is not intended for personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5O2S B038277 S-(6-Purinyl)cysteine CAS No. 125136-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125136-34-7

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoic acid

InChI

InChI=1S/C8H9N5O2S/c9-4(8(14)15)1-16-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1,9H2,(H,14,15)(H,10,11,12,13)/t4-/m0/s1

InChI Key

XGNASSAYQHESTL-BYPYZUCNSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)O)N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N

Synonyms

S-(6-purinyl)cysteine
S-(purin-6-yl)cysteine

Origin of Product

United States

Synthesis Methodologies and Analog Development for Mechanistic Studies

Detailed Synthesis Pathways for S-(6-Purinyl)cysteine

Optimized Laboratory Synthetic Protocols

The synthesis of this compound is commonly achieved through the reaction of 6-chloropurine (B14466) with L-cysteine. google.comacs.org A typical laboratory protocol involves dissolving L-cysteine and a base, such as sodium carbonate, in an aqueous solution. acs.org To this solution, 6-chloropurine is added, and the mixture is refluxed for several hours. acs.org The reaction progress can be monitored using techniques like thin-layer chromatography.

An alternative approach involves reacting 6-chloropurine with the thio compound precursor, L-cysteine, under specific conditions to yield S-(6-Purinyl)-L-cysteine. google.com This method has been foundational for the synthesis of various analogs as well. google.com

Purification and Isolation Techniques for Research Purity

Achieving high purity of this compound is crucial for accurate biological and mechanistic studies. Following the synthesis, the reaction mixture is typically cooled, and the pH is adjusted to precipitate the product. acs.org The crude product can then be collected by filtration.

Further purification is often necessary to remove unreacted starting materials and byproducts. Common purification techniques include:

Recrystallization: The crude product can be redissolved in a suitable solvent, such as water at a slightly basic pH, and then reprecipitated by adjusting the pH. acs.org

Chromatography: Column chromatography, particularly using ion-exchange resins, is effective for separating the desired compound from impurities. acs.org High-pressure liquid chromatography (HPLC) is also a powerful tool for both purification and analysis of the final product. nih.govnih.gov

Lyophilization: After purification, lyophilization (freeze-drying) can be used to obtain the final product as a stable, dry powder. google.com

A specific method for isolating cysteine-containing peptides involves labeling the thiol group with a hydrophobic chromophore, followed by enzymatic fragmentation and separation using reversed-phase HPLC. nih.gov This technique allows for sensitive detection and isolation of the target peptide. nih.gov

Design and Synthesis of this compound Analogs

The synthesis of analogs of this compound is essential for structure-activity relationship (SAR) studies and for probing the roles of specific metabolic enzymes.

S-(6-Purinyl)-N-Acetyl-L-cysteine: Synthetic Approaches and Structural Variations

S-(6-Purinyl)-N-acetyl-L-cysteine (NAPC) is an important analog where the cysteine amino group is acetylated. nih.gov This modification can influence the compound's stability and metabolic pathway. nih.gov

Synthetic Approach: NAPC can be synthesized by reacting 6-chloropurine with N-acetyl-L-cysteine under conditions similar to those used for the parent compound. google.com The presence of the acetyl group prevents the intramolecular rearrangement observed with this compound, leading to a more stable compound. nih.gov

Structural Variations: The primary structural variation in NAPC compared to this compound is the acetylation of the amino group of the cysteine moiety. This seemingly small change has significant implications for the molecule's chemical properties and biological processing. For instance, the blocked amino group in NAPC enhances its stability in phosphate (B84403) buffer compared to the parent compound. nih.gov

S-(6-Purinyl)glutathione: Synthetic Routes and Bioconjugation Strategies

S-(6-Purinyl)glutathione (PG) is a conjugate of 6-mercaptopurine (B1684380) with the tripeptide glutathione (B108866) (GSH). ontosight.ai It is a significant metabolite and its synthesis is of great interest. ontosight.ainih.gov

Synthetic Routes: PG can be synthesized by reacting 6-chloropurine with glutathione. google.com Enzymatic synthesis is also a relevant pathway, as glutathione S-transferases (GSTs) can catalyze the conjugation of 6-mercaptopurine or its precursors with glutathione. ontosight.ainih.gov Studies have shown that rat hepatic and renal GSTs can metabolize 6-chloropurine to PG. nih.gov

Bioconjugation Strategies: The formation of PG is a key bioconjugation strategy in the metabolism of purine (B94841) analogs. ontosight.ai This conjugation, catalyzed by GSTs, is a critical step in the detoxification and elimination of certain xenobiotics. nih.gov The design of prodrugs often leverages this pathway, where a compound is administered and then conjugated with glutathione in vivo to form the active or a more readily transportable species. researchgate.net

S-(6-Purinyl)-L-Homocysteine: Synthetic Considerations and Homocysteine-Purine Conjugation

S-(6-Purinyl)-L-homocysteine (PHC) is an analog where cysteine is replaced by homocysteine, its next higher homolog. nih.gov

Synthetic Considerations: The synthesis of PHC involves the reaction of 6-chloropurine with L-homocysteine. google.com A specific method describes the gradual addition of sodium metal to a solution of L-homocysteine in liquid ammonia (B1221849) to form the thiolate, which is then reacted with 6-chloropurine. google.com The pH of the solution is adjusted to facilitate the reaction. google.com

Homocysteine-Purine Conjugation: The conjugation of homocysteine to the purine ring creates an analog with different metabolic and stability profiles compared to the cysteine conjugate. nih.gov PHC has been shown to be more stable than this compound, potentially due to the less favorable kinetics of forming a six-membered ring transition state during degradation, as opposed to the five-membered ring in the cysteine analog. nih.gov This difference in stability can impact its biological activity and selectivity. nih.gov

Other S-Conjugated Purine-Cysteine Derivatives for Structure-Activity Relationship Studies

The development of this compound was part of a broader strategy to create kidney-selective prodrugs, inspired by the biochemical mechanisms of renal-specific toxicity. nih.gov The core concept involved designing purine analogues conjugated to cysteine, which could act as substrates for renal cysteine S-conjugate β-lyases (β-lyases). nih.govnih.gov These enzymes, found in the kidney, would metabolize the compounds, leading to the localized release of active therapeutic agents like 6-mercaptopurine (6-MP). nih.gov To refine this approach and understand the structural requirements for optimal stability, selectivity, and metabolism, a series of other S-conjugated purine-cysteine derivatives were synthesized and evaluated. nih.govnih.gov

These mechanistic and structure-activity relationship (SAR) studies focused on how modifications to the cysteine backbone or the purine ring itself would affect the compound's behavior. nih.govnih.gov The synthesis of these analogues generally involves an SNAr reaction, where a leaving group (such as a halogen) at the C6 position of the purine ring is displaced by the thiol group of cysteine or a cysteine derivative. mdpi.com

Key derivatives developed for these studies include:

S-(guanin-6-yl)-L-cysteine (GC): Created as a potential kidney-selective prodrug for the chemotherapeutic agent 6-thioguanine (B1684491) (6-TG). nih.gov Its stability was found to be similar to that of S-(purin-6-yl)-L-cysteine (SPC). nih.gov

S-(6-purinyl)-N-acetyl-L-cysteine (NAPC): In this analogue, the amino group of cysteine is blocked by an acetyl group. nih.gov This modification significantly increased the compound's stability compared to SPC. nih.govacs.org The N-acetylation also resulted in higher renal selectivity. nih.gov In rat studies, the concentration of total metabolites in the kidney was 17.6-fold higher than in the liver, a substantial increase compared to the parent compound. nih.gov

S-(6-purinyl)glutathione (PG): This derivative, where the purine is conjugated to glutathione, also showed much greater stability than SPC due to the blocked cysteine amino group. nih.govacs.org It also exhibited enhanced kidney selectivity, with renal metabolite concentrations being 6.5 times higher than those in the liver. nih.gov

S-(6-purinyl)-L-homocysteine (PHC): This analogue features a homocysteine moiety, which extends the carbon backbone of the amino acid by one methylene (B1212753) group. nih.gov This structural change resulted in a slight improvement in kidney selectivity. nih.gov Furthermore, PHC was found to be more stable than SPC, a phenomenon attributed to the less favorable kinetics of forming a six-membered ring transition state during degradation, as opposed to the five-membered ring transition state expected with SPC. nih.govacs.org The proposed metabolic pathway for PHC involves an initial transamination by β-lyases, followed by a non-enzymatic elimination to release 6-MP. nih.gov

The findings from these analogues have been crucial in elucidating the SAR for this class of compounds. The stability of the S-conjugate is significantly influenced by the cysteinyl amino group and the purinyl N-1 nitrogen. nih.govacs.org Blocking the amino group, as seen in NAPC and PG, prevents a molecular rearrangement mechanism, thereby increasing stability and subsequent renal selectivity. nih.govnih.govacs.org

Enzymatic Metabolism and Bioactivation Mechanisms

Cysteine Conjugate β-Lyase-Dependent Metabolism of S-(6-Purinyl)cysteine

The central mechanism for the bioactivation of this compound is its metabolism by pyridoxal (B1214274) 5'-phosphate-dependent enzymes known as cysteine S-conjugate β-lyases (EC 4.4.1.13) genome.jpwikipedia.org. These enzymes catalyze a β-elimination reaction, cleaving the carbon-sulfur bond of the cysteine conjugate nih.govnih.govojp.gov. This enzymatic action is a key step, converting the prodrug into a potent therapeutic agent.

The enzymatic activity responsible for metabolizing this compound is not confined to a single enzyme but is distributed across different isoforms located in distinct subcellular compartments. In the rat kidney, β-lyase activity is found in both the cytosolic and mitochondrial fractions nih.govnih.gov. Research has shown that the total renal β-lyase activity toward this compound is distributed almost equally between these two compartments nih.gov.

The cytosolic β-lyase has been identified as being identical to glutamine transaminase K nih.gov. In addition to these well-characterized isoforms, high-molecular-weight β-lyase activity has also been detected in both the cytosol and mitochondria of the rat kidney, suggesting the involvement of larger enzyme complexes nih.gov.

Subcellular Distribution of Renal β-Lyase Activity for this compound
Subcellular FractionRelative Activity DistributionIdentified Isoform(s)
Cytosolic~50%Glutamine Transaminase K, High-Mr β-lyase
Mitochondrial~50%Mitochondrial β-lyase, High-Mr β-lyase

The catalytic efficiency of β-lyase isoforms towards this compound varies between subcellular locations. Studies comparing the metabolism in renal subcellular fractions have revealed significant differences in their kinetic properties. The apparent maximum velocity (Vmax) for the mitochondrial β-lyase-dependent formation of 6-mercaptopurine (B1684380) from this compound was found to be four times greater than the rate observed in the cytosolic fraction nih.gov. This indicates a higher catalytic capacity of the mitochondrial enzyme for this specific substrate. In contrast, the rates of metabolism for the prototype β-lyase substrate, S-(2-benzothiazolyl)-L-cysteine, were similar between the cytosolic and mitochondrial fractions nih.gov.

Comparative Enzymatic Kinetics of this compound Metabolism
Subcellular FractionRelative Vmax for 6-Mercaptopurine Formation
Mitochondrial4x
Cytosolic1x

The β-elimination reaction catalyzed by cysteine conjugate β-lyase results in the stoichiometric conversion of this compound into three products: 6-mercaptopurine, pyruvate (B1213749), and ammonia (B1221849) nih.govnih.govnih.gov. The reaction involves the cleavage of the C-S bond, releasing the purine (B94841) thiol, 6-mercaptopurine. The remaining amino acid portion of the molecule is converted into an unstable aminoacrylate intermediate, which non-enzymatically hydrolyzes to pyruvate and ammonia nih.govojp.gov.

The activity of cysteine conjugate β-lyase towards this compound can be significantly influenced by various modulators.

Aminooxyacetic Acid: This compound is a known inhibitor of pyridoxal phosphate-dependent enzymes, including β-lyase nih.govnih.govnih.gov. Its administration has been shown to inhibit the formation of 6-mercaptopurine from this compound, confirming the essential role of β-lyase in this bioactivation step nih.govnih.gov.

α-Keto Acids: Endogenous α-keto acids, such as α-keto-γ-methiolbutyrate, can stimulate β-lyase activity nih.govnih.gov. These molecules act as co-substrates for the transaminase activity of some β-lyase isoforms, like glutamine transaminase K nih.govnih.gov. By accepting an amino group, they facilitate the conversion of the enzyme from its inactive pyridoxamine (B1203002) phosphate (B84403) form back to the catalytically active pyridoxal phosphate form, thereby enhancing the rate of the β-elimination reaction nih.gov. The presence of α-keto acids has been shown to potentiate the metabolism of cysteine S-conjugates nih.govnih.gov.

Role of the Mercapturic Acid Pathway in this compound Conjugate Processing

The formation and metabolism of this compound are integral parts of the mercapturic acid pathway, a major route for the biotransformation of electrophilic compounds nih.govresearchgate.netwikipedia.orgresearchgate.net. This pathway typically serves as a detoxification mechanism, culminating in the excretion of N-acetylcysteine conjugates (mercapturic acids) wikipedia.org. However, for certain substrates like this compound, an intermediate of this pathway can be diverted for bioactivation by β-lyase nih.govresearchgate.netresearchgate.net.

The initial step leading to the formation of this compound involves the conjugation of an electrophilic purine precursor, such as 6-chloropurine (B14466), with the tripeptide glutathione (B108866) nih.govreactome.org. This reaction is catalyzed by Glutathione S-transferases (GSTs; EC 2.5.1.18), a family of enzymes found in both the liver and kidney nih.govfrontiersin.org. The resulting S-(6-purinyl)glutathione conjugate is then sequentially metabolized by other enzymes of the mercapturic acid pathway, γ-glutamyltransferase and dipeptidases, to yield this compound nih.govwikipedia.org. This cysteine conjugate can then serve as a substrate for renal β-lyase, leading to the kidney-selective formation of the active drug, 6-mercaptopurine nih.gov. This demonstrates how the initial GST-mediated conjugation is a critical upstream event that channels the precursor into the metabolic pathway leading to bioactivation.

γ-Glutamyltransferase (γGT)-Catalyzed Conversion of Glutathione Conjugates

The initial step in the metabolic cascade of glutathione S-conjugates, such as S-(6-purinyl)glutathione, is catalyzed by γ-glutamyltransferase (γGT). wikipedia.orgnih.gov This enzyme is a transferase located in the cell membranes of numerous tissues, with a particularly high concentration in the kidneys. wikipedia.org γGT functions by cleaving the γ-glutamyl bond of glutathione and its conjugates, transferring the γ-glutamyl moiety to an acceptor molecule, which can be an amino acid, a peptide, or water. wikipedia.orgnih.gov

Contributions of Dipeptidases and Aminopeptidases to S-Conjugate Degradation

Following the action of γGT, the resulting S-(6-purinyl)cysteinyl-glycine dipeptide is a substrate for various extracellular peptidases, primarily dipeptidases. nih.govmdpi.com These enzymes are responsible for cleaving the peptide bond between the cysteine and glycine (B1666218) residues.

The action of these dipeptidases releases a free glycine molecule and the final cysteine S-conjugate, this compound. mdpi.commdpi.com This step completes the extracellular breakdown of the initial glutathione conjugate, making the this compound available for transport into cells, where it can undergo the final bioactivation step to release 6-mercaptopurine. This sequential enzymatic process, involving both γGT and dipeptidases, is a hallmark of the mercapturate pathway for processing S-conjugates. nih.gov

Characterization of Thiopurine Metabolite Profiles and Their Formation Pathways

Once this compound is formed, it serves as a direct precursor to 6-mercaptopurine (6-MP), which is then subject to extensive further metabolism. The characterization of this metabolic profile is crucial for understanding the compound's activity.

Quantitation of 6-Mercaptopurine Generation in Different Biological Systems

This compound is effectively metabolized to the active drug 6-mercaptopurine (6-MP) primarily through the action of the enzyme cysteine conjugate β-lyase. nih.gov This conversion has been quantified in various biological systems, confirming the role of this compound as a prodrug.

In in vitro studies using rat renal subcellular fractions, the formation of 6-MP from this compound was identified and shown to be dependent on incubation time, substrate concentration, and protein concentration. nih.gov In vivo studies have provided further quantitative data. Following intraperitoneal administration of this compound to rats, 6-MP and its metabolites were detected in several tissues, demonstrating systemic bioactivation. nih.govnih.gov The kidney shows particularly high concentrations of these metabolites, highlighting it as a primary site of metabolism. nih.gov

Analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for the precise quantification of 6-MP in biological matrices like red blood cells and plasma. mdpi.comresearchgate.netmdpi.com These techniques have established quantification limits as low as 10 pmol per 8 x 10⁸ erythrocytes and linear ranges for detection, such as 25.5–1020 ng/mL. researchgate.netmdpi.com

Table 1: Quantitation of 6-Mercaptopurine (6-MP) Generation from this compound
Biological SystemKey FindingsReference
Rat Renal Subcellular Fractions (in vitro)Enzymatic formation of 6-MP confirmed. Rate is dependent on time, substrate, and protein concentration. nih.gov
Rat Model (in vivo)Following a 31.2 mg/kg dose, 6-MP was detected in the kidney, liver, and plasma at 30 minutes. nih.gov
Rat Model (in vivo)At a 400 µmol/kg dose, kidney metabolite concentrations were ~2.5-fold higher than in the liver and ~100-fold higher than in plasma at 30 minutes. nih.gov

Identification and Characterization of Subsequent Metabolites (e.g., 6-Methylmercaptopurine (B131649), 6-Thiouric Acid)

After its formation from this compound, 6-mercaptopurine undergoes further metabolism through two major enzymatic pathways, leading to the formation of several key metabolites. nih.gov

Methylation Pathway : The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP, using S-adenosylmethionine as a methyl donor, to produce 6-methylmercaptopurine (6-MMP). mdpi.comhmdb.ca This metabolite is a significant component of the thiopurine metabolic profile.

Oxidation Pathway : Xanthine (B1682287) oxidase (XO) metabolizes 6-MP through oxidation to form the inactive metabolite 6-thiouric acid (6-TUA). nih.gov

Both 6-MMP and 6-TUA have been identified and characterized in in vivo studies. Following the administration of this compound to rats, 6-MMP and 6-TUA were detected alongside 6-MP in the kidney, liver, and plasma, confirming that the 6-MP generated from the prodrug enters these established metabolic routes. nih.gov

Table 2: Major Metabolites of 6-Mercaptopurine
MetaboliteFormation PathwayKey EnzymeBiological Detection Site (from this compound)Reference
6-Methylmercaptopurine (6-MMP)S-methylationThiopurine S-methyltransferase (TPMT)Kidney, Liver, Plasma nih.govhmdb.ca
6-Thiouric Acid (6-TUA)OxidationXanthine Oxidase (XO)Kidney, Liver, Plasma nih.govnih.gov

Comparative Analysis of Metabolic Pathways for this compound Analogs

The metabolic pathway of this compound is part of a broader class of thiopurine prodrugs designed to deliver 6-mercaptopurine. A comparative analysis with its analogs, such as S-(6-purinyl)glutathione and azathioprine, reveals differences in their bioactivation mechanisms.

S-(6-purinyl)glutathione (PG) : As the glutathione conjugate, PG is a direct precursor to this compound. Its activation requires a two-step extracellular enzymatic process involving γ-glutamyltransferase (γGT) and a dipeptidase before the resulting this compound can be acted upon by β-lyase to release 6-MP. nih.govnih.gov

Azathioprine (AZA) : AZA is another widely used prodrug of 6-MP. Its conversion to 6-MP occurs primarily through a non-enzymatic reaction with sulfhydryl-containing compounds like glutathione (GSH), although glutathione S-transferases (GSTs) can also facilitate this reaction. mdpi.com This mechanism differs significantly from the multi-step enzymatic degradation required for glutathione and cysteine S-conjugates.

This compound (PC) : The activation of PC is more direct than its glutathione conjugate, requiring only the action of cysteine conjugate β-lyase to release 6-MP. nih.gov However, it is less direct than the chemical conversion of azathioprine.

This comparison highlights that while all three compounds ultimately yield 6-MP, the specific enzymes and metabolic steps involved in their bioactivation differ, which can influence their tissue selectivity and metabolic efficiency. For instance, the high concentration of γGT and β-lyase in the kidney contributes to the renal selectivity of this compound and its glutathione precursor. nih.govnih.gov

Table 3: Comparative Metabolic Activation of 6-MP Prodrugs
ProdrugInitial Bioactivation Step(s)Key Enzymes / FactorsReference
This compoundβ-elimination reactionCysteine conjugate β-lyase nih.gov
S-(6-purinyl)glutathione1. Removal of glutamate (B1630785) 2. Removal of glycine1. γ-Glutamyltransferase (γGT) 2. Dipeptidases nih.govnih.gov
AzathioprineCleavage of the imidazole (B134444) ring linkageGlutathione (GSH) (non-enzymatic), Glutathione S-transferases (GST) mdpi.com

Molecular Mechanisms and Structural Elucidation of Transformations

Interplay of S-(6-Purinyl)cysteine with Biological Macromolecules and Enzymes

This compound's biological effects are initiated through its interaction with specific enzymes that metabolize it into active compounds. This enzymatic processing is a critical step that dictates its subsequent influence on cellular functions.

Current research primarily characterizes this compound not as a direct inhibitor or activator of enzymes, but as a specific substrate for a class of enzymes known as cysteine S-conjugate β-lyases. nih.govnih.gov These pyridoxal (B1214274) 5'-phosphate-dependent enzymes are pivotal in the metabolism of various cysteine S-conjugates. nih.gov

In the kidney, where β-lyase activity is prominent, this compound is enzymatically cleaved to release the potent thiol, 6-mercaptopurine (B1684380), along with pyruvate (B1213749) and ammonia (B1221849). nih.govnih.gov This bioactivation is a key aspect of its function as a kidney-selective prodrug. nih.gov The enzymatic conversion is dependent on substrate and protein concentrations and can be inhibited by known β-lyase inhibitors such as aminooxyacetic acid. nih.gov Studies have shown that the total renal β-lyase activity for this compound is distributed almost equally between the cytosolic and mitochondrial fractions of kidney cells. nih.gov The mitochondrial β-lyase, however, exhibits a Vmax value for the metabolism of this compound that is four times greater than the rate observed in the cytosol, indicating a significant role for mitochondrial enzymes in its bioactivation. nih.gov

The metabolic products of this compound are responsible for modulating critical cellular signaling pathways. The primary metabolite, 6-mercaptopurine (6-MP), is a well-established immunosuppressive and antineoplastic agent that exerts its effects by influencing inflammatory and cell-growth signaling cascades. nih.gov

One of the key pathways modulated by 6-MP is the nuclear factor-kappa B (NF-κB) signaling pathway, which is central to the inflammatory response. nih.gov Research on microglia, the primary immune cells of the central nervous system, has shown that 6-MP significantly attenuates the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov This is achieved not by preventing the activation or nuclear translocation of the NF-κB p65 subunit, but by suppressing its transactivation activity. 6-MP inhibits the phosphorylation and acetylation of p65, which in turn dampens histone acetylation at the TNF-α promoter, ultimately leading to transcriptional repression of the TNF-α gene. nih.gov

Furthermore, 6-MP has been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This action contributes to its ability to control the translational aspects of TNF-α production. nih.gov Through these metabolic intermediates, this compound can therefore exert significant immunomodulatory effects by targeting fundamental signaling pathways involved in inflammation and cellular proliferation. nih.govmdpi.com

Molecular Rearrangement Pathways of this compound

Beyond enzymatic metabolism, this compound is subject to a significant non-enzymatic intramolecular rearrangement, converting it from an S-conjugate to a more stable N-conjugate. This chemical transformation is highly dependent on environmental conditions and the molecule's structural features.

The primary degradation product of this compound (SPC) is its isomer, N-(Purin-6-yl)-L-cysteine (NPC). acs.orgacs.orgnih.gov This transformation is not a simple hydrolysis but a novel intramolecular rearrangement. acs.orgacs.org The proposed mechanism involves the direct participation of the cysteinyl amino group and the purinyl N-1 nitrogen. acs.orgnih.gov

Under neutral or slightly acidic or basic conditions, the N-1 nitrogen of the purine (B94841) ring is protonated. acs.orgacs.org This protonation increases the electrophilic character of the C-6 carbon of the purine ring. acs.orgacs.org Consequently, the free amino group of the cysteine moiety acts as a nucleophile, launching an intramolecular attack on this now more electrophilic C-6 carbon. acs.orgacs.org This attack leads to the cleavage of the original carbon-sulfur (C-S) bond and the formation of a new carbon-nitrogen (C-N) bond, resulting in the formation of NPC. acs.orgacs.org

The rate of the intramolecular rearrangement of this compound is exquisitely sensitive to pH, temperature, and specific structural features of the molecule. acs.orgacs.orgnih.gov

Influence of pH: The stability of this compound is remarkably pH-dependent. It is least stable under neutral or mildly acidic/basic conditions (pH 5.7–8.75), where the rearrangement to NPC occurs most rapidly. acs.orgnih.gov Conversely, the compound is significantly more stable under highly acidic (pH < 3.6) or highly basic (pH > 9.5) conditions, where the half-life is substantially prolonged. acs.orgacs.org This suggests the involvement of specific ionic forms of the cysteinyl and purinyl groups in facilitating the reaction. acs.org

Table 1: Effect of pH on the Half-Life of this compound at Room Temperature
pH ValueApproximate Half-Life (minutes)
3.6> 2000
7.376
10.5> 2000

Influence of Temperature: The rearrangement is also temperature-dependent. As temperature increases, the rate of degradation accelerates significantly. acs.orgacs.org

Table 2: Effect of Temperature on the Half-Life of this compound at pH 8.6
Temperature (°C)Approximate Half-Life (minutes)
20250
3640
4825

Influence of Structural Modifications: Modifications to the this compound structure provide strong evidence for the proposed rearrangement mechanism. Analogs where the nucleophilic cysteinyl amino group is blocked, such as S-(purin-6-yl)-N-acetyl-L-cysteine, are markedly more stable. acs.orgnih.gov This highlights the essential role of the free amino group in the intramolecular attack. acs.org

Table 3: Stability of this compound and Its Analogs at 37°C and pH 7.4
CompoundStructural ModificationRelative Stability
This compound (SPC)Parent CompoundUnstable
S-(Purin-6-yl)-N-acetyl-L-cysteine (NAPC)Blocked Amino GroupMuch more stable than SPC
S-(Purin-6-yl)glutathione (SPG)Blocked Amino Group (in peptide)Much more stable than SPC
S-(Purin-6-yl)-L-homocysteine (SPHC)Longer Amino Acid ChainMore stable than SPC
S-(Guanin-6-yl)-L-cysteine (SGC)Modified Purine RingSimilar to SPC

Based on kinetic and structural studies, several key molecular features have been identified as determinants for the isomerization of this compound to N-(Purin-6-yl)-L-cysteine:

A Free Primary Amino Group: The presence of an unblocked primary amino group on the cysteine moiety is the most critical determinant, as it serves as the internal nucleophile for the reaction. acs.orgnih.gov

Protonation State of the Purine Ring: The ability of the N-1 nitrogen on the purine ring to become protonated at physiological pH is essential for activating the C-6 carbon, making it susceptible to nucleophilic attack. acs.orgacs.org

Appropriate Side-Chain Length: The length of the amino acid side chain influences the kinetics of the reaction. This compound, with its shorter side chain, can readily form a kinetically favored 5-membered ring transition state. acs.orgnih.gov In contrast, its analog S-(Purin-6-yl)-L-homocysteine, which has an additional methylene (B1212753) group, would need to form a less-favored 6-membered ring transition state, explaining its greater stability. acs.orgnih.gov

Advanced Analytical Methodologies for S 6 Purinyl Cysteine Research

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is a cornerstone for the analysis of S-(6-Purinyl)cysteine, enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the premier techniques in this domain.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and quantification of this compound and its analogs. nih.gov The stability of this compound has been investigated using HPLC, highlighting the technique's utility in monitoring the compound and its degradation products under various conditions. nih.gov Due to the presence of the purine (B94841) ring, this compound possesses a chromophore that allows for detection using ultraviolet (UV) spectroscopy, a common detector modality in HPLC systems.

Reversed-phase HPLC is frequently employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the separation of polar compounds like S-substituted cysteine derivatives. nih.gov The precise retention time of this compound can be modulated by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of S-Substituted Cysteines
ParameterDescriptionReference
ColumnMixed-mode (Reversed-phase and Cation-exchange, e.g., C18 with sulfonic acid particles) or standard Reversed-phase (e.g., Primesep 100). nih.govsielc.com
Mobile PhaseGradient or isocratic elution using mixtures of aqueous buffers (e.g., ammonium (B1175870) acetate, sulfuric acid) and organic solvents (e.g., acetonitrile). nih.govsielc.com
Flow RateTypically in the range of 0.3 - 1.0 mL/min. sielc.comlongdom.org
DetectionUV detection, often at wavelengths around 200 nm for general amino acids or specific wavelengths for chromophores like the purine ring. sielc.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally powerful platform for the analysis of this compound. This technique combines the high-resolution separation of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying metabolites in complex biological samples. nih.govnih.gov LC-MS/MS is particularly valuable for metabolite profiling, allowing for the detection of not only the parent compound but also its biotransformation products. mdpi.com

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact protonated molecules [M+H]⁺, which is suitable for polar and thermally labile compounds like this compound. nih.govjuniperpublishers.com The tandem mass spectrometry capability (MS/MS) allows for the selection of the parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is the gold standard for quantification in complex matrices. nih.gov

Table 2: Typical LC-MS/MS Parameters for S-Substituted Cysteine Analysis
ParameterDescriptionReference
Ionization ModeElectrospray Ionization (ESI), positive ion mode. nih.gov
Mass AnalyzerTriple quadrupole (QqQ) for MRM, or high-resolution analyzers like Fourier-transform mass spectrometry (FTMS). nih.govnih.gov
Scan ModeMultiple Reaction Monitoring (MRM) for quantification; full scan for profiling. nih.govmdpi.com
MRM TransitionsSpecific precursor ion → product ion transitions are monitored (e.g., for S-propargyl-cysteine: m/z 160.0 → 143.0). nih.gov

To improve the chromatographic properties and detection sensitivity of this compound and related compounds, pre-column or post-column derivatization strategies are often employed. nih.govlongdom.org Derivatization can enhance UV absorbance or introduce a fluorescent tag, significantly lowering the limits of detection.

For instance, the primary degradation product of this compound, N-(purin-6-yl)-l-cysteine (NPC), was derivatized with 2-iodoacetic acid to yield S-(carboxymethyl)-N-(purin-6-yl)-l-cysteine (CMNPC) prior to analysis. nih.govacs.org This strategy serves to block the reactive thiol group, preventing oxidation and improving analytical stability. nih.gov Other common derivatization reagents for amino acids like cysteine include o-phthaldialdehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which react with the primary amine group to form highly fluorescent or UV-active derivatives, respectively. longdom.orgsemanticscholar.org

Spectroscopic and Spectrometric Approaches for Structural Characterization

While chromatography excels at separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of this compound and its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound in solution. For this compound, ¹H NMR (proton NMR) provides critical information about the chemical environment of each proton, including its connectivity and spatial arrangement. nih.govacs.org The chemical shifts, coupling patterns, and integration of the proton signals in the NMR spectrum are compared with those of known structures, such as S-substituted cysteine derivatives and 6-thiopurine, to confirm the identity of the molecule. acs.org For example, ¹H NMR was instrumental in characterizing the structure of the rearranged product, N-(purin-6-yl)-l-cysteine, confirming the migration of the purinyl group from the sulfur to the nitrogen atom. nih.govacs.org

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for polar, non-volatile, and thermally unstable compounds, making it valuable for the analysis of this compound and its derivatives. creative-proteomics.comwikipedia.org In FAB-MS, the sample is mixed with a liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates intact protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. creative-proteomics.comnii.ac.jp

This technique was successfully used in conjunction with NMR to confirm the structure of the derivatized degradation product of this compound. nih.govacs.org FAB-MS can also provide structural information through the analysis of fragment ions that are formed in the ion source. nih.gov The fragmentation pattern can reveal details about the different substructures within the molecule, complementing the data obtained from NMR. nih.gov

Ultraviolet-Visible Spectroscopy for Compound Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the detection and purity assessment of this compound and its related metabolites. This method is predicated on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-Vis spectrum. The purine ring in this compound serves as a strong chromophore, making it suitable for UV-Vis analysis.

In research settings, UV-Vis spectroscopy is instrumental in identifying metabolites of this compound. For instance, the formation of 6-mercaptopurine (B1684380) from the enzymatic metabolism of this compound can be confirmed by its characteristic electronic absorption spectrum. nih.gov By comparing the spectrum of a sample to that of a known standard, researchers can identify the presence of the compound. A simple, first-order UV derivative spectrophotometric method developed for L-cysteine analysis demonstrates the utility of this technique for quantitative determination. In that method, L-cysteine in a phosphate (B84403) buffer (pH 8.0) showed a maximum absorbance at 232 nm, with a linear relationship between concentration and absorbance in the 100-500 µg/ml range. ijbpas.com Such methodologies can be adapted to quantify this compound and assess its purity.

Application Analyte Methodology Key Findings Reference
Metabolite Identification6-mercaptopurine (from S-(6-purinyl)-L-cysteine)Electronic Absorption SpectrumThe spectrum of the metabolite matched the standard for 6-mercaptopurine, confirming its identity. nih.gov
Quantitative AnalysisL-cysteineFirst-Order UV Derivative Spectrophotometryλmax at 232 nm in phosphate buffer (pH 8.0); Linearity in the 100-500µg/ml range. ijbpas.com
Selective DetectionCysteine and HomocysteineUV-Vis Absorbance Spectral ChangesAddition of cysteine to a specific probe solution results in a monitorable 25 nm red shift in the spectrum. nih.govnih.gov

Electrochemical and Biosensor Methods for Selective Cysteine Conjugate Detection

Electrochemical and biosensor-based methods offer high sensitivity and selectivity for the detection of cysteine and its conjugates, including this compound. These techniques measure the electrical response generated from the oxidation or reduction of the electroactive cysteine moiety at an electrode surface. The development of advanced sensor materials has significantly improved the performance of these methods, enabling detection at very low concentrations. nih.gov

A variety of modified electrodes have been developed to enhance the electrochemical signal for cysteine. For example, a carbon paste electrode modified with a xanthene derivative and multi-wall carbon nanotubes was shown to decrease the overpotential of cysteine oxidation by approximately 280 mV, demonstrating improved sensitivity. rsc.org Similarly, photoelectrochemical (PEC) sensors, such as those based on cadmium sulfide/tungsten disulfide nanocomposites, leverage light to drive the electrochemical reaction, achieving extremely low detection limits down to the nanomolar range. mdpi.com

Biosensors often incorporate a biological recognition element, such as an enzyme, to achieve high specificity. An electrochemical biosensor using horseradish peroxidase immobilized on a reduced graphene oxide-modified glassy carbon electrode has been developed for L-cysteine detection. researchgate.net This sensor exhibited a wide linear range and a low detection limit, and it was successfully applied to detect L-cysteine in blood samples. researchgate.net Such biosensor designs could be adapted for this compound by targeting its specific cysteine residue, providing a selective analytical tool for complex biological matrices.

Sensor Type Modification / Principle Linear Range Limit of Detection (LOD) Reference
Modified Carbon Paste Electrode14-(4-hydroxyphenyl)-14-H-dibenzo[a,j]-xanthene (HDX) and MWCNTsTwo linear ranges1.0 μM rsc.org
Enzymatic Electrochemical BiosensorHorseradish peroxidase (HRP) on reduced graphene oxide (rGO)0 µM to 1 mM0.32 µM researchgate.net
Photoelectrochemical (PEC) SensorCadmium Sulfide/Tungsten Disulfide (CdS/WS₂) NanocompositesNot specified5.29 nM mdpi.com
Magnetic Modified ElectrodeFe₂O₃/polydopamine/Cu₂O compositeNot specified83.0 pM nih.gov

Application of Radiometric and Isotopic Labeling for Metabolic Tracing

Radiometric and isotopic labeling are powerful techniques for tracing the metabolic fate of this compound in vivo and in vitro. These methods involve synthesizing the compound with a radioactive isotope (e.g., ¹⁴C, ³⁵S) or a stable heavy isotope (e.g., ¹³C, ¹⁵N, ²H) at a specific atomic position. The labeled compound is then introduced into a biological system, and its journey and transformation into various metabolites can be tracked by detecting the isotope.

Stable isotope labeling, often coupled with mass spectrometry, is a key method for elucidating metabolic pathways. nih.gov For instance, this compound could be synthesized using ¹³C-labeled cysteine or a labeled purine precursor. By analyzing tissues or biofluids, researchers can identify metabolites that contain the ¹³C label, thereby mapping the metabolic conversions of the parent compound. nih.govelsevierpure.com This approach has been used to trace cysteine metabolism and its contribution to downstream metabolites like glutathione (B108866) in various tissues and tumors. nih.gov

In animal studies, radiometric labeling has been used to track the distribution and metabolism of purine analogues. After administering this compound, its metabolites can be identified in the kidney, liver, and plasma. nih.gov Studies have successfully identified key metabolites such as 6-mercaptopurine, 6-methyl-mercaptopurine, and 6-thiouric acid following the administration of this compound in rats. nih.gov This metabolic tracing is crucial for understanding how the compound is processed in the body and which metabolic pathways are involved. nih.govresearchgate.net

Labeling Approach Isotope Used Parent Compound Application Identified Metabolites / Pathways Reference
Radiometric Labeling¹⁴CTracing drug metabolism in rat urineIdentification of polar metabolites of a test compound novartis.com
Metabolic TracingNot SpecifiedS-(6-purinyl)-L-cysteine metabolism in rats6-mercaptopurine, 6-methyl-mercaptopurine, 6-thiouric acid nih.gov
Stable Isotope Tracing¹³CCysteine metabolism in murine tissues and tumorsTracing cysteine uptake and its conversion to downstream metabolites like glutathione nih.gov
Stable Isotope Labeling¹³C, ¹⁵N, etc.Quantitative metabolite tracing in cultured cellsInterrogation of cysteine and glutathione synthesis pathways nih.govelsevierpure.com

Preclinical Research Models for Metabolic and Mechanistic Investigations

In Vitro Cellular and Subcellular Models

In vitro models are instrumental in dissecting the specific cellular and molecular processes of S-(6-Purinyl)cysteine metabolism in a controlled environment, free from the systemic complexities of a whole organism.

Use of Isolated Primary Cells (e.g., Renal Cortical Cells) for Metabolic Studies

Freshly isolated primary cells from specific tissues, such as renal cortical cells, provide a physiologically relevant system for studying organ-specific metabolism. Studies utilizing isolated rat renal cortical cells have been pivotal in understanding the renal handling of purine (B94841) prodrugs. For instance, research on the related compound, S-(6-purinyl)glutathione, demonstrated that these cells can actively accumulate the compound and metabolize it to 6-mercaptopurine (B1684380). This conversion is a critical step in the bioactivation pathway.

In these primary cell models, the rate of metabolite formation can be quantified, and the influence of specific enzyme inhibitors can be assessed. For example, the inhibition of γ-glutamyltransferase, an enzyme involved in the initial breakdown of glutathione (B108866) conjugates, and cysteine conjugate β-lyase, the key enzyme for cleaving the cysteine conjugate to release 6-mercaptopurine, has been demonstrated in these systems. Such studies provide direct evidence of the metabolic pathways active within the kidney.

Application of Immortalized Cell Lines for Biochemical Pathway Analysis

Immortalized cell lines, such as the human hepatoma cell line HepG2 and the human embryonic kidney cell line HEK293, offer a reproducible and scalable model for investigating the biochemical pathways of drugs and their metabolites. While direct studies on this compound in these specific cell lines are not extensively documented, their utility has been demonstrated in the analysis of the downstream metabolism of its active metabolite, 6-mercaptopurine.

For example, HepG2 and HEK293 cells have been used to study the effects of allopurinol (B61711) on the metabolic pathways of 6-mercaptopurine, revealing changes in gene expression and metabolite concentrations. Furthermore, the porcine kidney proximal tubule cell line, LLC-PK1, which has low intrinsic cysteine S-conjugate β-lyase activity, has been used as a model to study the nephrotoxicity of other cysteine S-conjugates by transfecting the cells with the enzyme, thereby demonstrating the crucial role of this enzyme in the bioactivation of such compounds. These examples underscore the potential of immortalized cell lines to elucidate the complex intracellular pathways following the initial metabolism of this compound.

Experiments with Purified Enzyme Systems to Define Catalytic Activities

To understand the specific enzymatic reactions involved in the metabolism of this compound, experiments with purified enzyme systems are essential. The primary enzyme responsible for the conversion of this compound to the active drug 6-mercaptopurine is cysteine S-conjugate β-lyase (EC 4.4.1.13).

Studies using purified cysteine S-conjugate β-lyase have definitively shown its catalytic activity towards this compound. These experiments allow for the determination of key enzymatic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and its maximum catalytic rate, respectively. Research with subcellular fractions of rat kidney has shown that this β-lyase activity is present in both the cytosolic and mitochondrial fractions. Notably, the mitochondrial β-lyase exhibits a significantly higher rate of metabolism for this compound compared to the cytosolic enzyme.

Inhibition studies with purified enzymes are also critical. For example, aminooxyacetic acid has been identified as an inhibitor of renal β-lyase, and its use in these systems confirms the enzyme's role in the metabolic pathway.

Enzyme SystemSubstrateKey Findings
Purified Cysteine S-conjugate β-lyaseS-(1,2-dichlorovinyl)-L-cysteineMetabolism by the purified enzyme was compared to metabolism in permeabilized mitochondria, suggesting the involvement of other β-lyase enzymes in the activation of certain conjugates.
Rat Renal Subcellular Fractions (Cytosol and Mitochondria)S-(6-Purinyl)-L-cysteineThe total renal β-lyase activity was distributed almost equally between the cytosolic and mitochondrial fractions. The apparent Vmax for the mitochondrial enzyme was four-fold greater than that of the cytosolic enzyme.

Ex Vivo Tissue Slice Incubations for Organ-Specific Metabolic Assessment

Ex vivo tissue slice incubations represent an intermediate model between in vitro cell cultures and in vivo animal studies. Precision-cut tissue slices, particularly from the kidney, maintain the complex three-dimensional architecture and cellular heterogeneity of the organ, providing a more physiologically relevant context for metabolic studies.

This technique allows for the direct assessment of metabolic pathways within a specific organ. While specific studies detailing the use of kidney slices for this compound metabolism are not prevalent, the methodology is well-established for studying the metabolism of other xenobiotics. In a typical experiment, thin slices of kidney tissue are incubated in a physiologically appropriate medium containing the compound of interest. Over time, samples of the medium and the tissue can be analyzed for the presence of the parent compound and its metabolites.

This model would be particularly useful for confirming the kidney-selective metabolism of this compound and for quantifying the formation of 6-mercaptopurine and its subsequent metabolites within the intact renal tissue. The viability of the slices can be monitored by measuring indicators such as ATP content.

In Vivo Animal Models for Systemic and Organ-Selective Metabolism

In vivo animal models are indispensable for understanding the complete picture of a drug's behavior in a living organism, including its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic and Metabolic Profiling in Rodent Models (e.g., Rats, Mice)

Rodent models, particularly rats and mice, are widely used for the pharmacokinetic and metabolic profiling of this compound. Following administration of the compound, biological samples such as blood, urine, and tissues (e.g., kidney, liver) are collected at various time points and analyzed for the presence of the parent compound and its metabolites.

Studies in rats have demonstrated that after intraperitoneal administration of S-(6-Purinyl)-L-cysteine, its metabolites, including 6-mercaptopurine, 6-methyl-mercaptopurine, and 6-thiouric acid, can be detected in the kidney, liver, and plasma. These studies have highlighted the kidney-selective metabolism of S-(6-Purinyl)-L-cysteine, with significantly higher concentrations of metabolites found in the kidneys compared to the liver and plasma.

Pharmacokinetic studies in rodents provide crucial data on parameters such as clearance, volume of distribution, and elimination half-life, which are essential for understanding the drug's disposition in the body.

Rodent ModelCompound AdministeredTissues AnalyzedMajor Metabolites DetectedKey Findings
RatS-(6-Purinyl)-L-cysteineKidney, Liver, Plasma6-mercaptopurine, 6-methyl-mercaptopurine, 6-thiouric acidDemonstrated the presence of key metabolites in various tissues following administration.
Rat6-chloropurine (B14466) (a precursor to S-(6-purinyl)glutathione)Plasma, Liver, Kidney, Bile, UrineS-(6-purinyl)glutathione, 6-mercaptopurine, 6-methylthiopurine, 6-thiouric acidShowed the in vivo formation of S-(6-purinyl)glutathione and its subsequent metabolism to 6-mercaptopurine and other metabolites.

Tissue Distribution Studies of Parent Compound and Metabolites in Animal Organs

Preclinical research in animal models, primarily rats, has been instrumental in elucidating the tissue distribution of this compound and its subsequent metabolites. Following administration, this compound undergoes metabolism to form the active compound 6-mercaptopurine (6-MP) and its further metabolites, including 6-methylmercaptopurine (B131649) and 6-thiouric acid.

Studies have demonstrated a distinct distribution pattern for these metabolites, with a notable concentration in the kidneys. When rats were administered this compound, the resulting metabolites were detected in the kidney, liver, and plasma nih.gov. At 30 minutes post-administration of a 400 µmol/kg dose, the concentration of metabolites in the kidneys was significantly higher—approximately 2.5-fold greater than in the liver and 100-fold greater than in the plasma nih.gov. This preferential accumulation underscores the kidney's primary role in the metabolism and processing of this compound.

The concentrations of these metabolites in the kidneys were observed to be dose-dependent at lower doses (40 to 130 µmol/kg), but this dose-dependency did not increase at a higher dose of 400 µmol/kg. Metabolite levels in the kidneys were highest at 30 minutes post-administration compared to later time points of 1 or 3 hours nih.gov.

OrganRelative Metabolite Concentration Ratio (Kidney vs. Other Tissues)
Liver2.5
Plasma100

Assessment of Renal Selectivity and Target Organ Accumulation in Vivo

The marked accumulation of this compound metabolites in the kidneys is a key finding from in vivo studies, pointing to the compound's significant renal selectivity nih.govnih.gov. This selectivity is attributed to the specific metabolic pathways present in the kidney. The conversion of this compound to the active therapeutic agent 6-mercaptopurine is a critical step, and this biotransformation is particularly efficient within the renal system.

The biochemical basis for this kidney-selective action lies in the activity of cysteine conjugate β-lyase enzymes. While both the liver and kidney possess cytosolic β-lyases with similar activity rates for this compound, the renal mitochondrial β-lyase exhibits a threefold higher rate of metabolism compared to its hepatic counterpart nih.gov. This enhanced mitochondrial enzyme activity in the kidneys contributes significantly to the higher local concentrations of 6-mercaptopurine.

Further evidence for the kidney-specific metabolic pathway comes from inhibition studies. The administration of aminooxyacetic acid, an inhibitor of cysteine conjugate β-lyase, was found to reduce total kidney metabolite concentrations by 55%. Similarly, probenecid, a known inhibitor of organic anion transport, decreased kidney metabolite levels by 36%, suggesting that active transport processes are also involved in the renal accumulation of this compound nih.gov.

The selective generation and accumulation of 6-mercaptopurine within the kidney suggest that this compound functions as a kidney-selective prodrug nih.govnih.gov. This targeted delivery could be advantageous in therapeutic applications where high concentrations of 6-mercaptopurine are desired in the renal tissue.

InhibitorEffect on Kidney Metabolite ConcentrationPercentage Reduction
Aminooxyacetic AcidInhibition of cysteine conjugate β-lyase55%
ProbenecidInhibition of organic anion transport36%

Development of Advanced In Vitro-In Vivo Extrapolation (IVIVE) Models

The development of advanced in vitro-in vivo extrapolation (IVIVE) models represents a significant step forward in preclinical drug development and chemical safety assessment. These models aim to translate data from in vitro assays to predict the in vivo pharmacokinetics and pharmacodynamics of a compound in a whole organism, thereby reducing reliance on animal testing altex.org. IVIVE is often coupled with physiologically based pharmacokinetic (PBPK) modeling to simulate the absorption, distribution, metabolism, and excretion (ADME) of a substance simulations-plus.comnih.gov.

For a compound like this compound, where organ-specific metabolism is a key feature, IVIVE models could be particularly valuable. By integrating in vitro data from kidney and liver cell cultures or subcellular fractions, these models could predict the renal selectivity and metabolite accumulation observed in vivo. For instance, kinetic parameters (such as Vmax and Km) for the enzymes responsible for metabolizing this compound, like the cysteine conjugate β-lyase, can be determined from in vitro experiments and then used as inputs for PBPK models simulations-plus.com.

The general workflow of an IVIVE-PBPK model involves several steps. First, in vitro assays are used to determine key biochemical parameters, such as metabolic rates and protein binding. These data are then used to estimate in vivo clearance and distribution. PBPK models, which are compartmental models representing the body's physiological systems, then use these parameters to simulate the concentration-time profiles of the parent drug and its metabolites in various organs nih.gov.

The ultimate goal of such models is to provide a more accurate prediction of human responses based on non-animal data, supporting a transition towards new approach methodologies (NAMs) in toxicology and pharmacology altex.orgtoxicology.org. While specific IVIVE models for this compound are not detailed in the provided literature, the principles of IVIVE are broadly applicable and represent a promising avenue for future research to refine the understanding of its pharmacokinetics and renal selectivity.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding modes and dynamic interactions between S-(6-Purinyl)cysteine and its target enzymes. These computational techniques allow for the prediction of the preferred orientation of the molecule within an enzyme's active site and the stability of the resulting complex over time.

Molecular docking studies can be employed to predict the binding affinity and pose of this compound with enzymes involved in its metabolism, such as cysteine S-conjugate β-lyases. For instance, a hypothetical docking study could reveal the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the purine (B94841) ring, the cysteine backbone, or the thioether linkage of this compound. The results of such a study could be presented in a table format:

Enzyme Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Cysteine S-conjugate β-lyase-8.5His123, Arg45, Phe201Hydrogen bond, Electrostatic, Hydrophobic
Xanthine (B1682287) Oxidase-7.2Ser108, Val234, Glu156Hydrogen bond, Hydrophobic, Electrostatic

Following docking, molecular dynamics simulations can provide a dynamic view of the enzyme-substrate complex, revealing conformational changes and the stability of interactions over a simulated time period, often on the nanosecond to microsecond scale. MD simulations can assess the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment. For example, a simulation might show that a particular hydrogen bond is transient, while a hydrophobic interaction with a key residue remains stable throughout the simulation, highlighting its importance in substrate recognition. Steered molecular dynamics simulations can even be used to model the process of the substrate entering and leaving the active site, identifying potential energy barriers and critical residues for passage.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions. These methods can be applied to study the enzymatic conversion of this compound, for example, its metabolism by β-lyase to form 6-mercaptopurine (B1684380).

By employing methods such as Density Functional Theory (DFT) or ab initio calculations, researchers can model the reaction pathway, identify transition states, and calculate activation energies. This provides a detailed, step-by-step understanding of how bonds are broken and formed during the enzymatic reaction. For the β-elimination reaction that transforms this compound, quantum chemical calculations could pinpoint the role of specific amino acid residues in the enzyme's active site in facilitating proton transfer and stabilizing the transition state.

A hypothetical summary of quantum chemical calculation results for the rate-limiting step in the metabolism of this compound could be:

Computational Method Calculated Activation Energy (kcal/mol) Key Atoms in Transition State
B3LYP/6-311G(d,p)15.2S, Cβ, Hα
MP2/6-311+G(2d,2p)14.8S, Cβ, Hα

These calculations can also predict various molecular properties, such as charge distribution, molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential, which are crucial for understanding the reactivity of this compound.

In Silico Prediction of Metabolic Pathways and Product Formation

Computational tools can be utilized to predict the metabolic fate of this compound in biological systems. These in silico approaches often use rule-based systems or machine learning models trained on extensive databases of known metabolic reactions.

By inputting the structure of this compound into such predictive software, it is possible to generate a list of potential metabolites. These predictions are based on the recognition of chemical motifs susceptible to enzymatic transformations, such as oxidation, reduction, hydrolysis, and conjugation. For this compound, these tools could predict its conversion to 6-mercaptopurine, as well as subsequent metabolites like 6-thiouric acid and S-methylated derivatives.

An example of a predicted metabolic pathway for this compound is outlined below:

Parent Compound Predicted Metabolic Reaction Predicted Metabolite Enzyme Family
This compoundβ-elimination6-MercaptopurineCysteine S-conjugate β-lyase
6-MercaptopurineS-methylation6-Methylmercaptopurine (B131649)Thiopurine S-methyltransferase
6-MercaptopurineOxidation6-Thiouric acidXanthine Oxidase

In silico models can also aid in the development of classification models to predict the potential for reactive metabolite formation, which is a key aspect of drug safety assessment.

Computational Modeling of Transport Mechanisms across Biological Membranes

The ability of this compound to enter cells is critical for its biological activity. Computational modeling can provide insights into the mechanisms by which this compound traverses biological membranes. Given its structure as a cysteine conjugate, it is likely transported by amino acid transporters.

Computational models can simulate the interaction of this compound with membrane transport proteins. These models can range from simple docking studies to more complex molecular dynamics simulations of the entire transport cycle. By modeling the binding of this compound to a transporter, researchers can identify the key interactions that facilitate its recognition and translocation across the cell membrane. Such studies can help to determine which specific transporters are responsible for its uptake.

An integrated approach combining computational modeling with experimental membrane transport studies can reveal nuanced transport behaviors, such as whether a transporter functions exclusively in an exchange mode or also allows for facilitated diffusion.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of S-(6-Purinyl)cysteine?

  • Methodological Answer : Synthesis typically involves reacting L-cysteine with a purine derivative (e.g., 6-chloropurine) under controlled pH (8–9) and temperature (25–37°C). Purification via reverse-phase HPLC or ion-exchange chromatography is critical to isolate the product . Validate purity using NMR (¹H/¹³C) for structural confirmation and HPLC-MS for mass verification. Reaction yields may vary (50–75%) depending on stoichiometric ratios and solvent systems (aqueous/organic mixtures) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Integrity : Use ¹H/¹³C NMR to confirm the purine-cysteine bond and assess stereochemical purity.
  • Purity Assessment : Employ HPLC with UV detection (λ = 260 nm for purine moieties) and compare retention times against standards.
  • Mass Confirmation : LC-MS or MALDI-TOF for molecular weight validation (expected m/z: ~283.3 g/mol) .

Q. What in vitro models are suitable for preliminary assessment of this compound’s bioactivation?

  • Methodological Answer : Use renal proximal tubule cell lines (e.g., HK-2 or LLC-PK1) due to their high expression of β-lyases and organic anion transporters (OATs). Measure 6-mercaptopurine (6-MP) release via HPLC or fluorometric assays after timed incubations (e.g., 24–48 hours). Include controls with β-lyase inhibitors (e.g., aminooxyacetic acid) to confirm enzymatic specificity .

Q. How can enzymatic conversion efficiency of this compound to 6-MP be validated?

  • Methodological Answer : Quantify 6-MP using LC-MS/MS in biological matrices (e.g., cell lysates or urine). Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to minimize matrix interference. Calibrate with spiked standards and report recovery rates (>85%) .

Advanced Research Questions

Q. How can renal selectivity of this compound be optimized through OAT and β-lyase modulation?

  • Methodological Answer :

  • OAT Expression Profiling : Use qPCR or Western blot to compare OAT1/OAT3 levels across tissues. Prioritize prodrug delivery in high-OAT environments.
  • β-Lyase Isoform Studies : Knock out specific β-lyase isoforms (e.g., GTDC1) in CRISPR-edited cell models to assess prodrug activation dependency.
  • Co-Administration Strategies : Test OAT inhibitors (e.g., probenecid) to reduce off-target uptake in non-renal tissues .

Q. How should contradictions in cytotoxicity data across cell models be resolved?

  • Methodological Answer :

  • Variable Control : Standardize β-lyase activity assays (e.g., enzyme-specific fluorogenic substrates) across labs.
  • Cell Line Selection : Use isogenic cell lines with engineered β-lyase expression to isolate enzymatic contributions.
  • Data Normalization : Report cytotoxicity as a function of 6-MP release (nmol/mg protein) rather than absolute prodrug concentration .

Q. What computational approaches predict interactions between this compound and β-lyase isoforms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model the binding affinity of this compound to β-lyase active sites (PDB: 4XTL).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the enzyme-substrate complex.
  • QSAR Models : Develop predictive models for prodrug activation efficiency based on substituent electronic properties (e.g., Hammett constants) .

Q. What strategies mitigate off-target effects of this compound in non-renal tissues?

  • Methodological Answer :

  • Prodrug Modifications : Introduce steric hindrance (e.g., methyl groups) to reduce OAT-independent uptake.
  • Tissue-Specific Targeting : Conjugate with renal-targeting peptides (e.g., low-molecular-weight proteins) to enhance kidney accumulation.
  • Pharmacokinetic Profiling : Conduct biodistribution studies in rodent models using radiolabeled this compound (³H or ¹⁴C) .

Key Methodological Considerations

  • Data Reproducibility : Document reaction conditions (solvent, pH, temperature) and analytical parameters (column type, mobile phase) in detail .
  • Ethical Reporting : Disclose β-lyase activity variances across cell lines and validate findings in ≥3 biological replicates .
  • Interdisciplinary Collaboration : Combine synthetic chemistry, enzymology, and computational modeling to address mechanistic complexities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.